molecular formula C12H8F2O B3045475 4-(3,4-Difluorophenyl)phenol CAS No. 108185-80-4

4-(3,4-Difluorophenyl)phenol

Cat. No.: B3045475
CAS No.: 108185-80-4
M. Wt: 206.19 g/mol
InChI Key: HZHKORIKELTHCM-UHFFFAOYSA-N
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Description

4-(3,4-Difluorophenyl)phenol is an organic compound that features a phenol group substituted with two fluorine atoms at the 3 and 4 positions on one of the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Difluorophenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which couples a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions typically include a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Difluorophenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine), nitric acid, sulfuric acid, and alkyl halides. Reactions are typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used for oxidation reactions.

    Nucleophilic Substitution: Strong nucleophiles such as alkoxides or amines are employed, often in polar aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic halogenation can yield halogenated phenols, while nucleophilic substitution can produce a variety of substituted phenols with different functional groups.

Scientific Research Applications

4-(3,4-Difluorophenyl)phenol has several scientific research applications:

Comparison with Similar Compounds

4-(3,4-Difluorophenyl)phenol can be compared with other fluorinated phenols, such as 2,4-difluorophenol and 3,5-difluorophenol . These compounds share similar chemical properties but differ in their substitution patterns, which can influence their reactivity and applications. For example, 2,4-difluorophenol may have different electrophilic substitution reactivity compared to this compound due to the position of the fluorine atoms.

List of Similar Compounds

  • 2,4-Difluorophenol
  • 3,5-Difluorophenol
  • 2,3-Difluorophenol
  • 2,5-Difluorophenol

These compounds are structurally related to this compound and can be used for comparative studies to understand the effects of fluorine substitution on phenol reactivity and applications.

Properties

IUPAC Name

4-(3,4-difluorophenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2O/c13-11-6-3-9(7-12(11)14)8-1-4-10(15)5-2-8/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHKORIKELTHCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50463707
Record name 4-(3,4-difluorophenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108185-80-4
Record name 4-(3,4-difluorophenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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